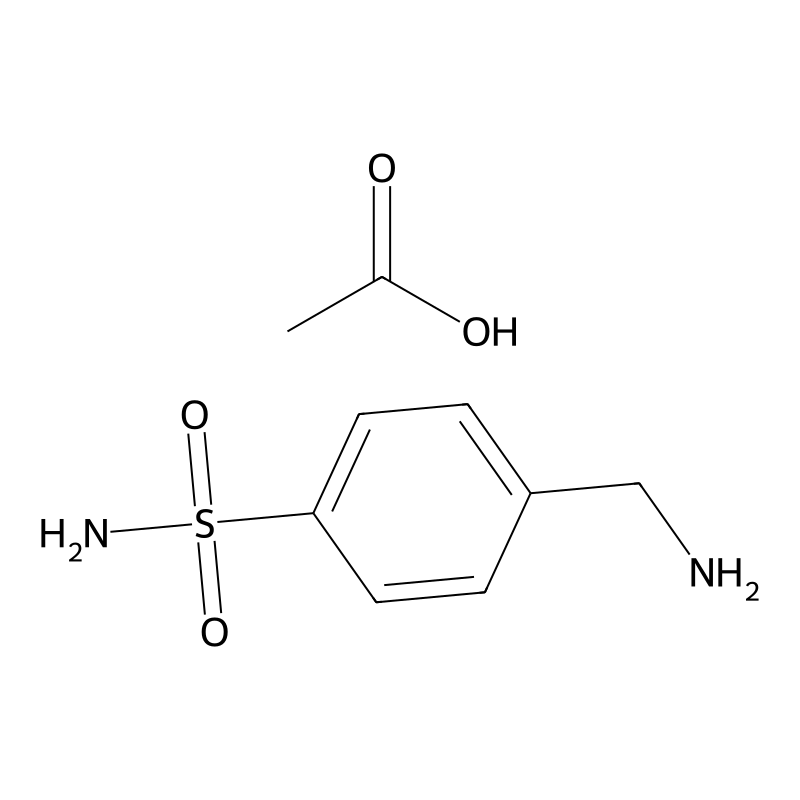

Mafenide acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antibacterial Activity and Mechanism of Action

Mafenide acetate exhibits a broad spectrum of antibacterial activity, meaning it can effectively combat a wide range of bacteria (). Research suggests it works through multiple mechanisms, including:

- Disruption of bacterial cell wall synthesis: Mafenide interferes with the formation of the bacterial cell wall, a crucial structure for bacterial survival ().

- Inhibition of bacterial folate synthesis: Folate is a vital nutrient for bacteria. Mafenide may inhibit enzymes involved in folate synthesis, hindering bacterial growth ().

Understanding these mechanisms allows researchers to explore its effectiveness against various bacterial strains, including those resistant to other antibiotics.

Effectiveness Against Biofilms

Biofilms are communities of bacteria encased in a protective matrix, making them highly resistant to traditional antibiotics. Research suggests Mafenide acetate may be effective against biofilms formed by some bacterial species commonly associated with chronic wounds (). This makes it a potential candidate for treating wounds that are difficult to heal due to biofilm presence.

Combination Therapy

Researchers are exploring the potential benefits of combining Mafenide acetate with other antibiotics to create synergistic effects. Synergy occurs when two drugs work together to have a greater effect than either drug alone. Studies suggest combining Mafenide acetate with other antibiotics may enhance its effectiveness against certain bacterial strains ().

Wound Healing Properties

In addition to its antibacterial activity, Mafenide acetate may also possess wound healing properties. Some research suggests it may stimulate the growth of fibroblasts, which are cells essential for wound closure (). Further research is needed to fully understand these potential wound healing effects.

Mafenide acetate is a sulfonamide-type antimicrobial agent primarily used in the treatment of severe burns. It is known for its broad-spectrum bacteriostatic activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa. The chemical formula for mafenide acetate is , and its structure allows it to penetrate devascularized tissues effectively, promoting healing in burn wounds by reducing bacterial load .

Mafenide acetate exerts its antibacterial effect by competitively inhibiting the enzyme dihydropteroate synthase in bacteria. This enzyme plays a vital role in folate synthesis, a crucial pathway for bacterial growth and reproduction []. By mimicking PABA, mafenide acetate disrupts the enzyme's ability to utilize PABA, ultimately hindering bacterial folate production. The resulting folate deficiency restricts bacterial DNA synthesis, leading to cell death or stunted growth [].

While generally well-tolerated, mafenide acetate can cause local irritation, burning sensation, and allergic reactions at the application site []. In rare cases, systemic side effects like kidney toxicity and blood dyscrasias have been reported, particularly with prolonged use or application over large areas [].

Safety Precautions

- Hypersensitivity: Patients with known allergies to sulfa drugs should avoid mafenide acetate [].

- Pregnancy and lactation: Limited data exists on the safety of mafenide acetate during pregnancy and breastfeeding. Use with caution and only if the potential benefits outweigh the risks [].

- Monitoring: Healthcare professionals should monitor kidney function and blood cell counts during prolonged treatment with mafenide acetate [].

- Formation of Mafenide: The reaction of 4-aminomethylbenzenesulfonamide with acetic anhydride leads to the formation of mafenide acetate.

- Purification: The resulting compound is purified through recrystallization or chromatography to ensure high purity suitable for pharmaceutical use .

Mafenide acetate exhibits potent antimicrobial properties, particularly in avascular burn tissue where blood supply is compromised. Its mechanism of action involves:

- Bacteriostatic Effect: Mafenide reduces the bacterial population in burn wounds, facilitating spontaneous healing of partial-thickness burns .

- Tissue Penetration: Approximately 80% of a topical dose reaches burned tissue within four hours, with peak concentrations occurring at two to four hours post-application .

Several compounds share similarities with mafenide acetate in terms of structure and function. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Mafenide Acetate | Inhibits bacterial folate synthesis | Effective in avascular tissue | |

| Silver Sulfadiazine | Bactericidal; releases silver ions that disrupt bacterial cell walls | Broad-spectrum; effective against fungi | |

| Bacitracin | Disrupts bacterial cell wall synthesis | Primarily effective against gram-positive bacteria | |

| Chloramphenicol | Inhibits protein synthesis by binding to the 50S ribosomal subunit | Broad-spectrum but less favored for burns |

Mafenide acetate's unique ability to penetrate devascularized tissues effectively sets it apart from these compounds, particularly in burn treatment scenarios where infection control is critical .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

[2]. Haynes, B.W., Jr., Mafenide acetate in burn treatment. N Engl J Med, 1971. 284(23): p. 1324.

[3]. Haik, J., et al., Burn care standards in Israel: lack of consensus. Burns, 2005. 31(7): p. 845-9.